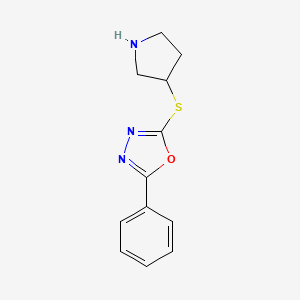

2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with various reagents. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the oxadiazole ring or the sulfur atom, leading to various reduced forms.

Substitution: The phenyl ring and the pyrrolidine moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring or pyrrolidine moiety.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

Wirkmechanismus

The mechanism of action of 2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole would depend on its specific biological activity. Generally, compounds with oxadiazole rings can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenyl-1,3,4-oxadiazole: Lacks the pyrrolidine and sulfanyl groups.

5-(Pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole: Lacks the phenyl group.

2-Phenyl-5-(methylsulfanyl)-1,3,4-oxadiazole: Has a methyl group instead of the pyrrolidine moiety.

Uniqueness

2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of both the phenyl and pyrrolidine moieties, which can contribute to its distinct biological activities and chemical reactivity compared to other similar compounds.

Biologische Aktivität

2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole is a compound with significant biological activity, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological effects, mechanisms of action, and relevant case studies.

- Common Name : this compound

- CAS Number : 1864062-78-1

- Molecular Formula : C₁₂H₁₄N₃OS

- Molecular Weight : 283.78 g/mol

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, studies have shown that oxadiazole compounds can effectively combat various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of substituents on the phenyl ring can enhance the antimicrobial efficacy of these compounds.

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Strong |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Weak |

| Candida albicans | Moderate |

The activity against these pathogens suggests potential applications in treating infections resistant to conventional antibiotics .

Anticancer Properties

The anticancer activity of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

- Induction of Apoptosis : The compound has demonstrated the ability to trigger programmed cell death in cancer cells through various pathways.

- Inhibition of Enzymatic Activity : It has been reported to inhibit enzymes such as alkaline phosphatase and EGFR, which are crucial for cancer cell proliferation.

- Cell Cycle Arrest : Some studies indicate that it can cause cell cycle arrest at specific phases, thereby preventing cancer cell division.

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| SNB-75 (CNS Cancer) | 0.275 | High potency |

| UO-31 (Renal Cancer) | 0.420 | Moderate potency |

| MCF7 (Breast Cancer) | 0.417 | Comparable to standard drugs |

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents .

Case Studies

Several case studies have illustrated the biological activity of oxadiazole derivatives:

- Study on Cytotoxicity : A recent study evaluated a series of oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results showed that several derivatives exhibited significant cytotoxicity with IC₅₀ values lower than those of standard chemotherapeutics .

- Antimicrobial Efficacy Testing : In another study focusing on antimicrobial properties, derivatives were tested against a range of bacteria and fungi. The results indicated that modifications to the phenyl ring significantly influenced the antimicrobial activity .

Eigenschaften

Molekularformel |

C12H13N3OS |

|---|---|

Molekulargewicht |

247.32 g/mol |

IUPAC-Name |

2-phenyl-5-pyrrolidin-3-ylsulfanyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C12H13N3OS/c1-2-4-9(5-3-1)11-14-15-12(16-11)17-10-6-7-13-8-10/h1-5,10,13H,6-8H2 |

InChI-Schlüssel |

LVMDRCDQDAJECE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC1SC2=NN=C(O2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.